2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one

PI3Kδ Kinase inhibitor selectivity SAR

2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one is a fully synthetic, small-molecule 4(3H)-quinazolinone featuring a 4-methylphenyl (p-tolyl) group at C2 and a 3-methylpyridin-2-yl substituent at N3 (molecular formula C₂₁H₁₇N₃O; MW ~327.4 g/mol). The quinazolin-4-one scaffold is a privileged pharmacophore in kinase inhibitor discovery, and the precise substitution pattern of this compound places it within a well-studied tolyl‑quinazolinone class that has produced isoform‑selective PI3Kδ inhibitors with IC₅₀ values from 8.4 nM to 106 nM in enzymatic assays.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B5750448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=N4)C
InChIInChI=1S/C21H17N3O/c1-14-9-11-16(12-10-14)20-23-18-8-4-3-7-17(18)21(25)24(20)19-15(2)6-5-13-22-19/h3-13H,1-2H3
InChIKeyWBIGSHPGSSOUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one – Core Specs & Sourcing-Relevant Identity


2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one is a fully synthetic, small-molecule 4(3H)-quinazolinone featuring a 4-methylphenyl (p-tolyl) group at C2 and a 3-methylpyridin-2-yl substituent at N3 (molecular formula C₂₁H₁₇N₃O; MW ~327.4 g/mol) . The quinazolin-4-one scaffold is a privileged pharmacophore in kinase inhibitor discovery, and the precise substitution pattern of this compound places it within a well-studied tolyl‑quinazolinone class that has produced isoform‑selective PI3Kδ inhibitors with IC₅₀ values from 8.4 nM to 106 nM in enzymatic assays [1]. The N3‑(3‑methylpyridin-2‑yl) motif is structurally distinct from the more common N3‑phenyl, N3‑(2‑pyridyl), or N3‑(6‑methyl‑2‑pyridyl) variants, which directly impacts the conformational preference of the N3‑aryl ring and the compound’s interaction with the affinity pocket of lipid kinases [1][2].

Why 2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one Cannot Be Replaced by Generic N3-Pyridyl or N3-Phenyl Quinazolinones


Quinazolin-4-one PI3K inhibitors are exquisitely sensitive to the steric and electronic character of the N3‑aryl substituent. Shifting the pyridine‑methyl group from the 3‑position (target compound) to the 6‑position reduces the dihedral angle between the pyridine and quinazolinone planes, which alters the depth of the affinity-pocket penetration and has been shown to erode selectivity for the PI3Kδ isoform by ≥10‑fold in structurally related tolyl‑quinazolinone series [1][2]. Conversely, using an unsubstituted N3‑(2‑pyridyl) or N3‑phenyl group lowers both potency and isoform selectivity because the missing methyl group removes a critical hydrophobic contact that is evolutionarily encoded in the PI3Kδ active site [2][3]. Simply interchanging the C2‑4‑methylphenyl for a C2‑phenyl or C2‑methyl group is equally inappropriate: the C2‑(4‑methylphenyl) fragment occupies a second hydrophobic pocket that is essential for achieving nanomolar IC₅₀ values, and its removal consistently drops potency by 20‑ to 100‑fold in published quinazolinone SAR [4].

Procurement-Grade Differentiation: 2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one Versus In-Class Analogs


N3-(3-Methylpyridin-2-yl) vs. N3-(6-Methylpyridin-2-yl): Conformational Bias Drives Affinity-Pocket Fit

In the tolyl-quinazolinone PI3K inhibitor scaffold, the position of the methyl group on the N3-pyridine ring dictates the dihedral angle between the pyridine and the quinazolinone core. Molecular modeling studies of 2-tolyl-quinazolinones show that a 3-methyl substituent imposes a dihedral angle of approximately 60–70°, which optimally projects the pyridine nitrogen into the affinity pocket region, whereas the 6-methyl isomer adopts a flatter conformation (dihedral angle ~20–30°) that reduces affinity-pocket contact. This conformational difference correlates with a ≥5‑ to 10‑fold loss in PI3Kδ inhibitory potency for the 6‑methyl analog compared to the 3‑methyl analog in closely related matched-pair series [1]. The target compound, bearing the N3-(3-methylpyridin-2-yl) group, is therefore expected to retain the higher-affinity conformation.

PI3Kδ Kinase inhibitor selectivity SAR

C2-(4-Methylphenyl) vs. C2-Phenyl or C2-Methyl: Hydrophobic Pocket Occupancy Defines Potency Threshold

The C2 substituent of the quinazolin-4-one scaffold occupies a hydrophobic pocket in the PI3K active site. In the seminal tolyl-quinazolinone PI3K inhibitor series, replacement of the C2‑p‑tolyl group with a C2‑phenyl group consistently raised the IC₅₀ for PI3Kδ by 20‑ to 100‑fold, and replacement with C2‑methyl (as in the commercially available 2‑methyl‑3‑(3‑methylpyridin‑2‑yl)quinazolin‑4‑one, CAS 3214‑64‑0) yielded an IC₅₀ of >79 µM against the tyrosine phosphatase panel, confirming a >1000‑fold potency drop compared to sub‑100 nM tolyl analogs [1][2]. Because the target compound carries the optimal C2‑p‑tolyl fragment, it is predicted to achieve low‑nanomolar PI3Kδ IC₅₀ values typical of the tolyl‑quinazolinone class (range 8.4–106 nM), whereas the C2‑methyl analog is essentially inactive at therapeutically relevant concentrations [1][3].

PI3Kδ Hydrophobic pocket Kinase inhibitor

N3-(3-Methylpyridin-2-yl) vs. N3-(2-Pyridyl): Hydrophobic Contact Defines Isoform Selectivity

In PI3Kδ, the affinity pocket contains a unique hydrophobic sub-pocket formed by Met804 and Trp760 that is not present in PI3Kα, β, or γ. The methyl group at the 3‑position of the N3‑pyridine ring is predicted to form a hydrophobic contact with this sub-pocket. In the related PI3Kδ inhibitor IC87114 and its tolyl-quinazolinone analogs, removal of the analogous methyl contact drops PI3Kδ selectivity versus PI3Kα by >100‑fold [1][2]. The unsubstituted N3‑(2‑pyridyl) comparator (2‑(4‑methylphenyl)‑3‑(2‑pyridinyl)‑4(3H)‑quinazolinone, available as Hit2Lead compound 6055750) lacks this methyl group and is therefore expected to exhibit significantly weaker PI3Kδ selectivity compared to the target compound carrying the N3-(3-methylpyridin-2-yl) group [2].

PI3K isoform selectivity Kinase profiling Hydrophobic contact

Physicochemical Differentiation: Lipophilicity and Permeability as Procurement Filters

The calculated LogP (cLogP) for the target compound is approximately 4.0–4.2, placing it in the optimal range for cell permeability without excessive lipophilicity that would compromise aqueous solubility [1]. By comparison, the N3-(2-pyridyl) analog (Hit2Lead ID 6055750) has a measured LogP of 3.20, which may reduce membrane permeability in certain cell-based assays . Conversely, the N3-(6-methyl-2-pyridyl) isomer has a nearly identical LogP (~4.06) but, as established in Evidence Item 1, sacrifices target engagement . The target compound’s topological polar surface area (tPSA) of ~47.8 Ų is identical to that of the N3-(2-pyridyl) analog, confirming that the permeability gain is achieved without increasing hydrogen-bonding surface area . For CNS applications specifically, the 1972 hypnotic-activity study of 2-heterocyclic-4(3H)-quinazolinones demonstrated that 3-pyridyl substitution combined with o‑tolyl at N3 yields maximum CNS depressant activity, and the pyridyl‑methyl position further modulates this effect [2].

LogP Permeability Drug-likeness

Where 2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one Delivers Identifiable Advantage


PI3Kδ-Selective Chemical Probe Development

Researchers building a PI3Kδ-selective chemical probe should select this compound as the core scaffold because its combined C2‑p‑tolyl and N3‑(3‑methylpyridin‑2‑yl) substitution pattern is predicted to maximize both affinity (IC₅₀ <100 nM) and isoform selectivity (>100‑fold over PI3Kα) based on tolyl-quinazolinone SAR [1]. The N3‑(2‑pyridyl) and N3‑(6‑methyl‑2‑pyridyl) comparators are structurally defined negative controls with reduced potency and selectivity, enabling rigorous target-engagement validation [1].

Kinase Selectivity Panel Screening with Defined Matched-Pair Controls

For selectivity profiling across the PI3K family or broader kinome panel, this compound serves as the high-affinity reference point. Its matched-pair comparators—N3-(2-pyridyl) (loss of methyl contact) and N3-(6-methyl-2-pyridyl) (altered dihedral angle)—provide a systematic 3-point SAR series that can deconvolute the contributions of steric bulk, hydrophobic contact, and scaffold geometry to isoform selectivity [1][2]. No other commercially available quinazolin-4-one set offers this precise combination of controlled structural variation centered on the N3‑pyridyl methyl position.

Medicinal Chemistry Hit-to-Lead Optimization Against the PI3Kδ Affinity Pocket

In hit-to-lead campaigns targeting the PI3Kδ affinity pocket, this compound provides an optimal starting LogP (~4.0) that balances cell permeability with aqueous solubility . The C2‑p‑tolyl group anchors the core in the hydrophobic pocket (confirmed by tolyl‑quinazolinone co‑crystal structures), leaving the N3‑pyridyl position available for further derivatization or linker attachment without disrupting the critical methyl–Met804 contact [1][3]. By contrast, the N3‑(2‑pyridyl) analog requires the installation of a methyl group before comparable potency can be achieved, adding a synthetic step.

CNS-Active Quinazolinone Library Design Leveraging Historic Pharmacological Data

The 1972 study of 2‑heterocyclic‑4(3H)‑quinazolinones established that 3‑pyridyl substitution at N3 combined with a 2‑tolyl group generates hypnotic activity equal to or stronger than methaqualone [2]. The present compound, with a 3‑methylpyridin‑2‑yl substituent, extends this pharmacophore by introducing a methyl group at the pyridine 3‑position, which historically modulates CNS depressant potency. This makes the compound a valuable starting point for CNS‑focused phenotypic screening cascades where the generic N3‑(2‑pyridyl) or N3‑(4‑pyridyl) variants have already been profiled [2].

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